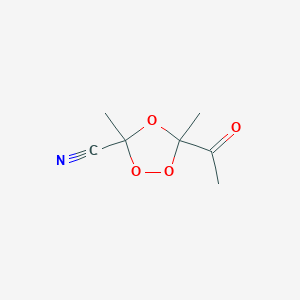
5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile, also known as ADTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the trioxolane family of compounds, which are known for their potent antimalarial activity. ADTC has been shown to have a variety of other biological activities as well, making it a promising candidate for further study.
作用機序
The mechanism of action of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) within the parasite. These ROS are highly toxic to the parasite and can cause damage to its DNA and other cellular components. 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has also been shown to inhibit the activity of several enzymes that are essential for the survival of the parasite, further contributing to its antimalarial activity.
Biochemical and Physiological Effects:
In addition to its antimalarial activity, 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has been shown to have a variety of other biological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to have anti-inflammatory and immunomodulatory effects. 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be easily synthesized in large quantities. It is also highly soluble in a variety of solvents, making it easy to work with in the laboratory. However, there are also some limitations to the use of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile in laboratory experiments. It is a highly reactive compound, and care must be taken when handling it to avoid exposure to air and moisture. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to test its biological effects.
将来の方向性
There are several areas of future research that could be pursued with 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile. One promising direction is the development of new antimalarial drugs based on the structure of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile. Several analogs of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile have already been synthesized and tested for their antimalarial activity, and further modifications to the structure could lead to the development of even more potent antimalarial agents. Another area of research is the investigation of the mechanism of action of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile and its effects on cellular signaling pathways. This could lead to the development of new therapies for a variety of diseases, including cancer and neurodegenerative disorders. Finally, the development of new synthetic methods for 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile and its analogs could lead to more efficient and cost-effective production of these compounds.
合成法
The synthesis of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile involves the reaction of 3,5-dimethyl-1,2,4-trioxolane with acetic anhydride and potassium cyanide. This reaction produces 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile as a white crystalline solid with a melting point of 98-100°C. The synthesis of 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has been extensively studied, and several modifications to the reaction conditions have been reported in the literature.
科学的研究の応用
5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of study is in the field of antimalarial drug development. 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has been shown to have potent antimalarial activity against both Plasmodium falciparum and Plasmodium vivax, two of the most common species of malaria parasites. In addition to its antimalarial activity, 5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile has also been shown to have antibacterial, antifungal, and antiviral activity, making it a promising candidate for the development of new antimicrobial agents.
特性
CAS番号 |
194021-87-9 |
|---|---|
製品名 |
5-Acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile |
分子式 |
C7H9NO4 |
分子量 |
171.15 g/mol |
IUPAC名 |
5-acetyl-3,5-dimethyl-1,2,4-trioxolane-3-carbonitrile |
InChI |
InChI=1S/C7H9NO4/c1-5(9)7(3)10-6(2,4-8)11-12-7/h1-3H3 |
InChIキー |
QAOVTAIRTXPTPY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(OC(OO1)(C)C#N)C |
正規SMILES |
CC(=O)C1(OC(OO1)(C)C#N)C |
同義語 |
1,2,4-Trioxolane-3-carbonitrile, 5-acetyl-3,5-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



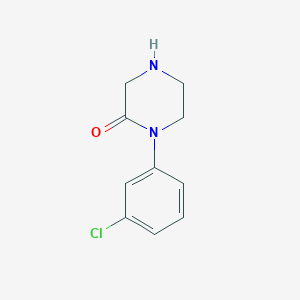
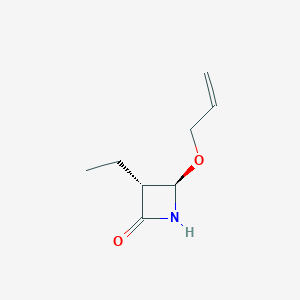

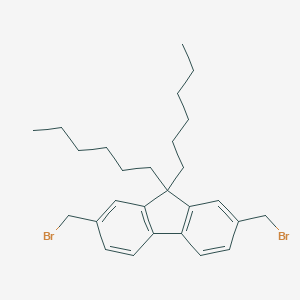



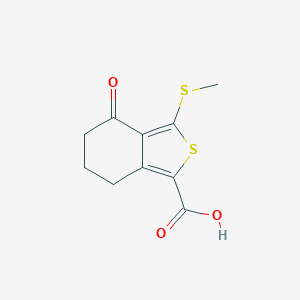

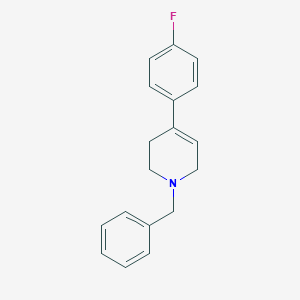
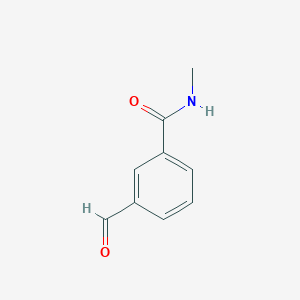
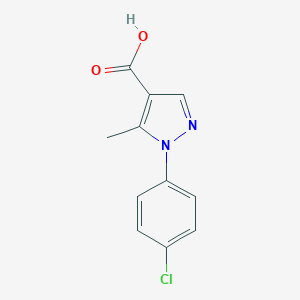
![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B65459.png)
